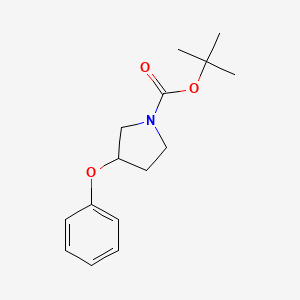

Tert-butyl 3-phenoxypyrrolidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-phenoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-10-9-13(11-16)18-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZCCXARUXEYGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathways for Tert Butyl 3 Phenoxypyrrolidine 1 Carboxylate

Precursor Synthesis: N-Boc-3-hydroxypyrrolidine Derivatives

The primary precursor for the synthesis of tert-butyl 3-phenoxypyrrolidine-1-carboxylate is N-Boc-3-hydroxypyrrolidine. The synthesis of this precursor, particularly its chiral enantiomers, is a critical first step that dictates the stereochemistry of the final product.

Strategies for Derivatization of 3-Pyrrolidinol (B147423)

3-Pyrrolidinol is a versatile starting material for the synthesis of various pyrrolidine (B122466) derivatives. sigmaaldrich.com The derivatization of 3-pyrrolidinol typically involves the protection of the secondary amine to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the nitrogen atom of the pyrrolidine ring. sigmaaldrich.com The introduction of the Boc group is generally achieved by reacting 3-pyrrolidinol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. This reaction yields N-Boc-3-hydroxypyrrolidine, the direct precursor for the subsequent etherification step.

Another synthetic approach starts from epichlorohydrin, which undergoes a ring-opening reaction with sodium cyanide to form 4-chloro-3-hydroxy-butyronitrile. google.com This intermediate is then subjected to reduction and cyclization to yield 3-hydroxypyrrolidine, which is subsequently protected with a Boc group. google.com

Asymmetric Synthesis Approaches to Chiral N-Boc-3-hydroxypyrrolidine Enantiomers

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Therefore, the asymmetric synthesis of chiral building blocks like (R)-(-)-N-Boc-3-pyrrolidinol and (S)-N-Boc-3-hydroxypyrrolidine is of paramount importance.

Several strategies have been developed for the asymmetric synthesis of these chiral precursors:

Enzymatic Resolution: One-pot photoenzymatic synthesis routes have been reported for the production of N-Boc-3-hydroxypyrrolidine with high enantiomeric excess (>99%). nih.gov These methods often employ ketoreductases (KREDs) for the stereoselective reduction of an N-protected-3-pyrrolidinone precursor. nih.gov

Chiral Pool Synthesis: Starting from readily available chiral precursors like L- or D-malic acid, multi-step syntheses can afford the desired chiral N-Boc-3-hydroxypyrrolidine enantiomers.

Asymmetric Deprotonation: The use of a chiral base, such as a complex of s-BuLi and (-)-sparteine, can facilitate the enantioselective deprotonation of N-Boc-pyrrolidine. researchgate.netnih.govrsc.org The resulting lithiated species can then be reacted with an electrophile to introduce the hydroxyl group with high stereocontrol. nih.gov

The choice of synthetic route often depends on factors such as scalability, cost, and the desired enantiomeric purity of the final product.

Etherification Protocols for Phenoxy Moiety Installation

The introduction of the phenoxy group onto the N-Boc-3-hydroxypyrrolidine core is a key transformation in the synthesis of this compound. This is typically achieved through nucleophilic substitution reactions where the hydroxyl group is converted into a good leaving group, followed by displacement by a phenoxide nucleophile.

Mechanistic Investigations and Optimization of Mitsunobu Reaction Conditions

The Mitsunobu reaction is a widely used and versatile method for the inversion of stereochemistry at a secondary alcohol center, making it particularly suitable for the synthesis of chiral compounds. organic-chemistry.orgchem-station.com The reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The mechanism proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the nucleophile (in this case, phenol) in an Sₙ2 fashion, resulting in a clean inversion of configuration at the carbon atom bearing the hydroxyl group. organic-chemistry.org

Optimization of Mitsunobu conditions often involves:

Choice of Azodicarboxylate: DIAD is often preferred over DEAD due to its lower toxicity and the easier removal of the resulting hydrazine (B178648) byproduct.

Solvent: Tetrahydrofuran (B95107) (THF) is the most commonly used solvent for Mitsunobu reactions. organic-synthesis.comcommonorganicchemistry.com

Temperature: The reaction is typically carried out at or below room temperature to minimize side reactions. organic-synthesis.com

Order of Addition: The order of reagent addition can be crucial. Pre-forming the betaine (B1666868) intermediate by adding the azodicarboxylate to the phosphine before the addition of the alcohol and phenol (B47542) can sometimes lead to improved yields. wikipedia.org

For sterically hindered alcohols, using a more acidic phenol or specific reagents can improve the reaction yield. orgsyn.org

Exploration of Alternative Sₙ2-Type Phenol Coupling Reactions

While the Mitsunobu reaction is highly effective, alternative Sₙ2-type coupling reactions can also be employed for the installation of the phenoxy moiety. These methods typically involve the conversion of the hydroxyl group of N-Boc-3-hydroxypyrrolidine into a better leaving group, such as a tosylate or mesylate.

The general strategy is as follows:

Activation of the Hydroxyl Group: The alcohol is reacted with an activating agent like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine (B92270), triethylamine) to form the corresponding sulfonate ester.

Nucleophilic Substitution: The resulting tosylate or mesylate is then treated with sodium phenoxide. The phenoxide ion acts as a nucleophile, displacing the sulfonate leaving group to form the desired ether linkage.

This two-step approach provides a reliable alternative to the Mitsunobu reaction, although it may require harsher conditions and can sometimes lead to elimination side products.

Protective Group Chemistry: Boc Group Utilization and Selective Removal

The tert-butyloxycarbonyl (Boc) group plays a crucial role in the synthesis of this compound. It serves to protect the nitrogen atom of the pyrrolidine ring, preventing it from participating in unwanted side reactions during the etherification step.

The Boc group is favored due to its stability under a wide range of reaction conditions and its ease of removal under specific, mild acidic conditions. researchgate.net Traditional methods for Boc deprotection often involve the use of strong acids like trifluoroacetic acid (TFA). nih.gov However, milder and more selective methods have been developed.

Methods for Selective Boc Deprotection:

| Method | Reagents | Conditions | Advantages |

| Acidolysis | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | Room temperature | Fast and efficient |

| Acidolysis | Hydrochloric acid (HCl) in organic solvents (e.g., dioxane, ethyl acetate) | Room temperature | Cost-effective |

| Mild Acidolysis | Oxalyl chloride in methanol | Room temperature | Mild conditions, high yields nih.govrsc.org |

| Thermal Deprotection | Heat in a suitable solvent (e.g., methanol) | High temperatures (continuous flow) | Acid-free, potential for selectivity nih.gov |

The choice of deprotection method depends on the presence of other acid-sensitive functional groups in the molecule. For complex molecules, milder methods are preferred to avoid undesired side reactions. nih.govnih.gov The selective removal of the Boc group yields the free secondary amine, which can then be used in subsequent synthetic transformations.

Strategic Application of the Tert-butoxycarbonyl (Boc) Group for Nitrogen Protection

The Boc group is introduced using Di-tert-butyl dicarbonate (Boc anhydride) in a straightforward and high-yielding reaction with the secondary amine of the pyrrolidine ring. The resulting carbamate (B1207046) is stable under a wide range of non-acidic conditions, including exposure to nucleophiles and basic conditions, which allows for selective manipulation of other functional groups within the molecule. nbinno.com This stability makes the Boc group a versatile tool in multi-step syntheses. nbinno.com

Key Advantages of the Boc Protecting Group:

| Feature | Description |

| Stability | Resistant to a variety of reagents and reaction conditions, including basic and nucleophilic environments. |

| Ease of Introduction | Readily introduced using Boc anhydride (B1165640), typically resulting in high yields. |

| Clean Deprotection | Can be removed under mild acidic conditions, often with volatile byproducts. |

| Orthogonality | Its acid-lability allows for selective removal in the presence of other protecting groups sensitive to different conditions. nbinno.com |

Acid-Mediated Deprotection Methodologies (e.g., HCl in dioxane)

The removal of the Boc group is most commonly achieved under acidic conditions. A widely used and efficient method involves the use of hydrogen chloride (HCl) in an anhydrous solvent such as dioxane. nih.govresearchgate.net This protocol offers a fast and selective means of deprotection. nih.govresearchgate.net

The reaction with 4M HCl in dioxane is typically rapid, often reaching completion within 30 minutes at room temperature. nih.govresearchgate.net This method has demonstrated superior selectivity in removing Nα-Boc groups in the presence of other acid-sensitive functionalities like tert-butyl esters and ethers. nih.govresearchgate.net However, it is important to note that phenolic tert-butyl ethers are generally not stable under these conditions. nih.gov

Diastereoselective and Enantioselective Synthesis of this compound

Achieving the desired three-dimensional structure of this compound is a significant synthetic challenge. This requires precise control over the stereochemistry at the C-3 position of the pyrrolidine ring.

Control of Stereochemical Outcome at the Pyrrolidine C-3 Position

The chemical and biological properties of substituted pyrrolidines are highly dependent on their relative stereochemistry. nih.gov Therefore, methods that allow for the stereocontrolled synthesis of these compounds are of particular value. acs.org The introduction of a substituent at the C-3 position of the pyrrolidine ring can lead to the formation of diastereomers.

Several strategies have been developed for the diastereoselective synthesis of substituted pyrrolidines. One approach involves the use of a directing group at the C-3 position to guide the introduction of another substituent. For instance, a palladium-catalyzed C-H arylation has been used to synthesize cis-3,4-disubstituted pyrrolidines with excellent regio- and stereoselectivity. acs.org Another powerful method is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which can generate multiple stereocenters in a single step with high diastereoselectivity. acs.org Copper-promoted intramolecular aminooxygenation of alkenes has also been shown to produce 2,3-trans-pyrrolidine adducts with moderate selectivity. nih.gov

Methods for Achieving High Enantiomeric Purity

The synthesis of enantiomerically pure substituted pyrrolidines is of paramount importance, as different enantiomers can exhibit distinct biological activities. mappingignorance.org A number of methods have been developed to achieve high enantiomeric purity in the synthesis of pyrrolidine derivatives.

One of the most straightforward approaches is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which is highly stereo- and regioselective and can create up to four new contiguous stereocenters. mappingignorance.org Another strategy involves the desymmetrization of 3-pyrrolines using catalyst-tuned regio- and enantioselective hydroalkylation reactions to provide chiral C3-alkylated pyrrolidines with high enantioselectivity (up to 97% ee). organic-chemistry.org Furthermore, biocatalytic approaches using transaminases have emerged for the asymmetric synthesis of 2-substituted pyrrolidines, achieving enantiomeric excesses of up to >99.5%. nih.gov The use of chiral starting materials, such as proline and 4-hydroxyproline, is also a common strategy to ensure the production of optically pure compounds. mdpi.comresearchgate.net

Process Development and Scalability Studies in the Synthesis of the Compound

The transition from laboratory-scale synthesis to industrial production requires the development of robust, efficient, and scalable synthetic routes.

Development of Non-Limiting Routes for Production

For a synthetic route to be considered non-limiting and suitable for large-scale production, several factors must be taken into account. These include the cost and availability of starting materials, the efficiency and safety of the chemical transformations, and the ease of purification of the final product.

An economical synthesis of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate, a potential precursor, has been developed from the readily available L-aspartic acid, featuring mild reaction conditions and easy work-up procedures. figshare.com Such approaches, which utilize inexpensive starting materials and avoid harsh or hazardous reagents, are desirable for industrial applications. The development of efficient and dependable multi-gram scale syntheses, often involving telescoping procedures to minimize intermediate purifications, is also a key aspect of creating a scalable process. nih.gov

Optimization of Reaction Parameters for Yield and Efficiency

The synthesis of this compound predominantly involves the formation of an ether linkage between a pyrrolidine scaffold and a phenol group. The efficiency and yield of this transformation are highly dependent on the chosen synthetic route and the meticulous optimization of various reaction parameters. Key methodologies for this synthesis include the Mitsunobu reaction and the Williamson ether synthesis, each with its own set of variables that can be fine-tuned to maximize output.

The Mitsunobu reaction, which allows for the conversion of a secondary alcohol like (R)- or (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate to the corresponding phenyl ether, is a powerful tool for this purpose. organic-chemistry.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a significant advantage for stereospecific synthesis. organic-chemistry.org The optimization of this reaction is crucial for achieving high yields and purity. Critical parameters that are typically investigated include the choice of phosphine, azodicarboxylate, solvent, and reaction temperature.

A systematic approach to optimizing the Mitsunobu reaction involves screening various combinations of reagents and conditions. For instance, triphenylphosphine (PPh₃) is a commonly used phosphine, while azodicarboxylates such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD) are frequently employed. nih.gov The selection of these reagents can significantly impact the reaction's success by influencing the formation of the key alkoxyphosphonium salt intermediate. organic-chemistry.org

The choice of solvent is another critical factor. Aprotic solvents like tetrahydrofuran (THF) or toluene (B28343) are often preferred. The solvent's ability to dissolve reactants and intermediates while not interfering with the reaction mechanism is paramount. Temperature control is also essential; Mitsunobu reactions are often initiated at lower temperatures (e.g., 0 °C) and then allowed to warm to room temperature to control the reaction rate and minimize the formation of by-products. nih.gov

The following table illustrates a typical optimization study for a Mitsunobu-type reaction, demonstrating how systematic variation of parameters can lead to improved yields. While this specific data pertains to a closely related transformation, the principles are directly applicable to the synthesis of this compound.

| Entry | Phosphine (equiv.) | Azodicarboxylate (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | PPh₃ (1.5) | DEAD (1.5) | DCM | 0 to RT | 12 | 65 |

| 2 | PPh₃ (1.5) | DIAD (1.5) | DCM | 0 to RT | 12 | 72 |

| 3 | PPh₃ (1.5) | DIAD (1.5) | Toluene | 0 to RT | 10 | 81 |

| 4 | PPh₃ (1.5) | DIAD (1.5) | THF | 0 to RT | 10 | 85 |

| 5 | PPh₃ (2.0) | DIAD (2.0) | THF | 0 to RT | 8 | 88 |

| 6 | PPh₃ (2.0) | DIAD (2.0) | THF | RT | 8 | 84 (with by-products) |

An alternative pathway, the Williamson ether synthesis, involves the reaction of a metal phenoxide with an electrophilic pyrrolidine derivative. The efficiency of this Sₙ2 reaction is dependent on the nature of the base used to deprotonate the phenol, the solvent, and the leaving group on the pyrrolidine ring. Strong bases such as sodium hydride (NaH) are often used to ensure complete formation of the phenoxide nucleophile. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically employed to enhance the nucleophilicity of the phenoxide and solvate the counter-ion. However, steric hindrance at the secondary carbon of the pyrrolidine ring can be a limiting factor for this method, potentially leading to lower yields due to competing elimination reactions. quora.com Optimization would focus on finding a balance between reactivity and the suppression of these side reactions, possibly through the use of milder bases or phase-transfer catalysts.

Chemical Transformations and Derivatization Studies of Tert Butyl 3 Phenoxypyrrolidine 1 Carboxylate

Reactions at the Pyrrolidine (B122466) Nitrogen Post-Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. Deprotection of tert-butyl 3-phenoxypyrrolidine-1-carboxylate, typically with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid, unmasks the secondary amine of the pyrrolidine ring. The resulting 3-phenoxypyrrolidine (B3389589) is nucleophilic and serves as a key intermediate for a variety of derivatization reactions at the nitrogen atom.

Amide and Acrylamide Formation for Heterocyclic Compound Synthesis

The synthesis of amides is one of the most fundamental and frequently employed transformations in medicinal chemistry. The secondary amine of 3-phenoxypyrrolidine readily participates in amide bond formation with carboxylic acids or their activated derivatives. hepatochem.comfishersci.co.uk This reaction is a cornerstone for building larger, more complex molecular architectures, including various heterocyclic compounds.

Standard protocols for this transformation involve the use of coupling reagents that activate the carboxylic acid component. hepatochem.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents such as HATU and HBTU. These reactions are typically performed in aprotic solvents like DMF or DCM in the presence of a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. fishersci.co.uknih.gov Alternatively, the amine can be acylated directly with more reactive species like acyl chlorides or anhydrides. fishersci.co.uk

A specific and important subclass of amides are acrylamides, which contain a reactive Michael acceptor system. These are synthesized by reacting 3-phenoxypyrrolidine with acryloyl chloride in the presence of a base. The resulting N-acryloyl-3-phenoxypyrrolidine derivatives are valuable intermediates, particularly in the synthesis of covalent inhibitors and functionalized polymers. researchgate.net

| Reactant 1 (Amine) | Reactant 2 (Acid/Acyl Chloride) | Reagents/Conditions | Product |

|---|---|---|---|

| 3-Phenoxypyrrolidine | Benzoic Acid | HATU, DIPEA, DMF, rt | 1-Benzoyl-3-phenoxypyrrolidine |

| 3-Phenoxypyrrolidine | Acetic Anhydride (B1165640) | Pyridine (B92270), DCM, 0 °C to rt | 1-Acetyl-3-phenoxypyrrolidine |

| 3-Phenoxypyrrolidine | Acryloyl Chloride | TEA, DCM, 0 °C | 1-Acryloyl-3-phenoxypyrrolidine |

| 3-Phenoxypyrrolidine | 4-Nitrobenzoic acid | EDC, HOBt, DMF, rt | 1-(4-Nitrobenzoyl)-3-phenoxypyrrolidine |

Alkylation, Acylation, and Sulfonylation Reactions

Beyond amide formation, the deprotected pyrrolidine nitrogen can undergo a range of other important chemical transformations.

Alkylation: N-alkylation introduces alkyl substituents onto the pyrrolidine nitrogen. This is typically achieved through nucleophilic substitution reactions with alkyl halides or tosylates. The reaction of 3-phenoxypyrrolidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) generally proceeds via an SN2 mechanism, often in a polar aprotic solvent and in the presence of a mild base like potassium carbonate to scavenge the acid byproduct. nih.govchemistryviews.org

Acylation: This is a broader category of reactions that includes amide formation but also the introduction of other acyl groups. For instance, reaction with chloroformates yields carbamates, while reaction with isocyanates produces urea (B33335) derivatives.

Sulfonylation: The formation of sulfonamides is a common strategy for derivatizing amines in drug discovery, as the sulfonamide group can act as a hydrogen bond donor and acceptor and is metabolically stable. 3-Phenoxypyrrolidine reacts readily with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine or triethylamine to yield the corresponding N-sulfonylated products. nih.govsemanticscholar.org

| Reaction Type | Alkylating/Sulfonylating Agent | Reagents/Conditions | Product |

|---|---|---|---|

| Alkylation | Methyl Iodide | K₂CO₃, Acetonitrile, rt | 1-Methyl-3-phenoxypyrrolidine |

| Alkylation | Benzyl Bromide | K₂CO₃, DMF, 60 °C | 1-Benzyl-3-phenoxypyrrolidine |

| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine, DCM, 0 °C to rt | 1-(Tosyl)-3-phenoxypyrrolidine |

| Sulfonylation | Methanesulfonyl Chloride | TEA, DCM, 0 °C | 1-(Mesyl)-3-phenoxypyrrolidine |

Modifications and Functionalization of the Phenoxy Substituent

The phenoxy group of this compound provides a second major site for structural modification. The reactivity of the phenyl ring is primarily governed by the principles of electrophilic and nucleophilic aromatic substitution, as well as modern transition-metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The ether oxygen of the phenoxy group is an activating substituent that directs incoming electrophiles to the ortho and para positions of the aromatic ring. This is due to the resonance stabilization of the cationic intermediate (arenium ion) formed during the reaction. libretexts.org Consequently, this compound can undergo a variety of electrophilic aromatic substitution (EAS) reactions under relatively mild conditions.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to install a halogen atom.

Friedel-Crafts Acylation: Reacting with an acyl chloride or anhydride in the presence of a Lewis acid like aluminum chloride to introduce a ketone functionality. wikipedia.orgsigmaaldrich.com

Friedel-Crafts Alkylation: Using an alkyl halide and a Lewis acid to add an alkyl chain. wikipedia.org

Due to steric hindrance from the bulky pyrrolidine moiety, substitution at the para position is generally favored over the ortho positions. libretexts.org

| Reaction Type | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate |

| Bromination | Br₂, FeBr₃ | tert-Butyl 3-(4-bromophenoxy)pyrrolidine-1-carboxylate |

| Acylation | Acetyl Chloride, AlCl₃ | tert-Butyl 3-(4-acetylphenoxy)pyrrolidine-1-carboxylate |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is generally challenging on electron-rich aromatic rings like the phenoxy group. This reaction requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to a suitable leaving group (typically a halide). libretexts.orglibretexts.org

Therefore, for the title compound to undergo SNAr, it must first be modified. For example, nitration of the phenoxy ring at the para position (as described in 3.2.1), followed by the introduction of a leaving group, could render the ring susceptible to nucleophilic attack. A more direct approach involves starting with a derivative, such as tert-butyl 3-(4-fluoro-3-nitrophenoxy)pyrrolidine-1-carboxylate. In this case, the fluorine atom is activated by the ortho-nitro group and can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) under relatively mild conditions. nih.govresearchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., C-O and C-N bond formation)

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. To apply these methods to the phenoxy substituent, it is typically necessary to first introduce a halide or triflate group onto the phenyl ring, often via electrophilic substitution.

Starting from a halogenated derivative, such as tert-butyl 3-(4-bromophenoxy)pyrrolidine-1-carboxylate, several powerful transformations can be performed:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples the aryl halide with a primary or secondary amine to form a new C-N bond, providing access to a wide range of diaryl amine or N-aryl alkylamine structures. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond, enabling the synthesis of biaryl compounds. libretexts.orgorganic-chemistry.orgwikipedia.org

C-O Bond Formation: Variations of the Buchwald-Hartwig coupling can also be used to form C-O bonds by coupling the aryl halide with an alcohol or phenol (B47542), leading to the synthesis of diaryl ethers. acs.org

These reactions offer a modular and highly versatile approach to extensively modify the phenoxy substituent, allowing for the systematic exploration of structure-activity relationships in drug discovery programs.

| Starting Material | Coupling Partner | Reaction Type | Catalyst System (Example) | Product Type |

|---|---|---|---|---|

| tert-Butyl 3-(4-bromophenoxy)pyrrolidine-1-carboxylate | Aniline | Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, NaOtBu | C-N Coupled Product |

| tert-Butyl 3-(4-bromophenoxy)pyrrolidine-1-carboxylate | Phenylboronic Acid | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | C-C Coupled Product (Biaryl) |

| tert-Butyl 3-(4-bromophenoxy)pyrrolidine-1-carboxylate | Phenol | Buchwald-Hartwig C-O Coupling | Pd(OAc)₂, RuPhos, K₃PO₄ | C-O Coupled Product (Diaryl Ether) |

Functional Group Interconversions on the Phenyl Moiety (e.g., reduction of nitro to amino groups)

The phenoxy group of this compound serves as a versatile platform for functional group interconversions, allowing for the introduction of diverse substituents. A common and significant transformation is the reduction of a nitro group to a primary amine. This conversion is typically performed on an appropriate precursor, such as tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate.

The reduction of aromatic nitro compounds to their corresponding anilines is a well-established process in organic synthesis, often pivotal for preparing intermediates for pharmaceuticals and other fine chemicals. wikipedia.orgjsynthchem.com A variety of reducing agents and catalytic systems can be employed for this transformation, each offering different levels of selectivity and functional group tolerance. organic-chemistry.orgnih.gov

Commonly employed methods applicable to this substrate include:

Catalytic Hydrogenation: This is one of the most efficient methods, utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org The reaction is generally clean and high-yielding.

Metal-Acid Systems: Classic methods involve the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid). wikipedia.org

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or triethylsilane in the presence of a palladium catalyst can serve as the hydrogen source, avoiding the need for high-pressure hydrogen gas. organic-chemistry.org

Other Reagents: Systems like sodium borohydride (B1222165) in the presence of transition metal complexes or sodium hydrosulfite can also effect the reduction. wikipedia.orgjsynthchem.com

The resulting amino group on the phenyl ring is a valuable synthetic handle that can be further derivatized through reactions such as acylation, alkylation, diazotization, or sulfonylation, enabling the creation of a diverse library of compounds.

| Precursor | Product | Reagents and Conditions | Reference |

| tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | H₂, Pd/C, Ethanol, Room Temperature | wikipedia.orgorganic-chemistry.org |

| tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | Fe, NH₄Cl, Ethanol/Water, Reflux | wikipedia.org |

| tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | SnCl₂·2H₂O, Ethanol, Reflux | wikipedia.org |

Synthesis of Analogues and Related Scaffolds

The synthesis of analogues of this compound allows for systematic exploration of structure-activity relationships in medicinal chemistry programs. Modifications can be introduced at several positions:

Substitution on the Phenyl Ring: As discussed previously, functional group interconversion on the phenyl ring is a key strategy. Additionally, starting from variously substituted phenols (e.g., with halogen, alkyl, or alkoxy groups) and reacting them with a suitable N-Boc-3-halopyrrolidine or N-Boc-3-hydroxypyrrolidine (under Mitsunobu conditions) provides direct access to a wide range of phenoxy analogues.

Substitution on the Pyrrolidine Ring: The pyrrolidine scaffold itself can be modified. For instance, starting from substituted pyrrolidinone precursors allows for the introduction of alkyl or other groups at the C2, C4, or C5 positions. Subsequent reduction of the ketone and introduction of the phenoxy group at C3 would yield substituted analogues.

The tert-butyl carbamate (B1207046) (Boc) protecting group is crucial in these syntheses, as it deactivates the nitrogen nucleophilicity, preventing side reactions, while being readily removable under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the secondary amine for further functionalization. mdpi.com

To investigate the impact of ring size on molecular properties and biological activity, related heterocyclic systems are often synthesized. The piperidine (B6355638) ring, a six-membered heterocycle, is a common isostere for the five-membered pyrrolidine ring. nih.gov

The synthesis of the corresponding piperidine analogue, tert-butyl 4-phenoxypiperidine-1-carboxylate, can be achieved through several routes. A typical method involves the nucleophilic substitution of a leaving group at the 4-position of an N-Boc-piperidine scaffold with phenol. For example, tert-butyl 4-hydroxypiperidine-1-carboxylate can be converted to a sulfonate ester (e.g., tosylate or mesylate), which is then displaced by sodium phenoxide. researchgate.net Alternatively, a Mitsunobu reaction between tert-butyl 4-hydroxypiperidine-1-carboxylate and phenol provides a direct route to the desired ether linkage.

The preparation of such related scaffolds is essential for understanding the spatial requirements of biological targets and optimizing pharmacokinetic properties. nih.govwhiterose.ac.uk

| Heterocyclic Core | Synthetic Precursor | Key Reaction | Product | Reference |

| Pyrrolidine | tert-Butyl 3-hydroxypyrrolidine-1-carboxylate & Phenol | Mitsunobu Reaction | This compound | ambeed.com |

| Piperidine | tert-Butyl 4-hydroxypiperidine-1-carboxylate & Phenol | Mitsunobu Reaction | tert-Butyl 4-phenoxypiperidine-1-carboxylate | researchgate.net |

| Piperidine | tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate & Sodium Phenoxide | Nucleophilic Substitution | tert-Butyl 4-phenoxypiperidine-1-carboxylate | researchgate.net |

Reactivity Studies of the Pyrrolidine Ring System

While specific studies on the ring-opening or ring-expansion of this compound are not extensively documented in the literature, the reactivity of N-Boc protected pyrrolidine systems provides a basis for potential transformations. Such reactions are of interest for converting the pyrrolidine scaffold into other valuable structures, such as linear amino alcohols or larger heterocyclic rings.

For a chiral starting material (e.g., (R)- or (S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate), the stereospecificity of these reactions would be critical. Ring-opening reactions, for instance via reductive cleavage, would be expected to proceed with retention or inversion of configuration at the stereocenters, depending on the mechanism. Ring expansion, potentially through a Tiffeneau-Demjanov-type rearrangement of a related amino alcohol derivative, would also have significant stereochemical implications for the newly formed ring system. The stereochemical outcome is dictated by the reaction mechanism and the nature of the reagents and intermediates involved.

To better understand the bioactive conformation of a molecule, medicinal chemists often design and synthesize conformationally restricted analogues. nih.gov For this compound, this would involve introducing structural constraints to limit the rotational freedom of the phenoxy group relative to the pyrrolidine ring or to lock the pyrrolidine ring into a specific pucker conformation.

Strategies to achieve this include:

Bridging: Creating a bicyclic system by tethering the phenyl ring back to the pyrrolidine ring at another position (e.g., C4 or the nitrogen atom after Boc-deprotection).

Fused Rings: Synthesizing analogues where the pyrrolidine ring is fused to another ring system.

These conformationally restricted analogues are valuable tools for probing interactions with biological targets. nih.gov By locking the molecule into a specific shape, it is possible to determine whether a particular conformation is preferred for binding, leading to the design of more potent and selective compounds. nih.gov

Academic Applications As a Versatile Synthetic Intermediate

Contributions to Medicinal Chemistry Research

The unique structural features of tert-butyl 3-phenoxypyrrolidine-1-carboxylate make it a sought-after precursor in the design and synthesis of novel bioactive compounds. The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nbinno.comfrontiersin.org Its three-dimensional structure allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets. nih.gov

Precursor to Novel Heterocyclic Acrylamide Compounds for Antimicrobial Research

The pyrrolidine scaffold is a key component in the development of new antimicrobial agents. frontiersin.org Researchers have synthesized novel pyrrolidine derivatives and evaluated their efficacy against various pathogens. researchgate.net For instance, a series of 3-(pyrrol-4-yl)acrylamide derivatives have been synthesized and shown to be active against Gram-positive bacteria. semanticscholar.orgconsensus.app While direct synthesis from this compound is not explicitly detailed in the provided research, the general utility of functionalized pyrrolidines in creating diverse chemical libraries for antimicrobial screening is well-established. researchgate.net The development of pyrrolidine-2,3-diones has also shown promise in inhibiting and eradicating S. aureus biofilms, highlighting the versatility of the pyrrolidine core in addressing antibiotic resistance. nih.govrsc.org

| Compound Class | Target Organism/System | Key Findings |

| 3-(pyrrol-4-yl)acrylamides | Gram-positive bacteria | Demonstrated sensitivity in certain amide derivatives. semanticscholar.orgconsensus.app |

| Pyrrolidine-2,3-diones | S. aureus biofilms | Effective in inhibiting and eradicating biofilms. nih.govrsc.org |

| General Pyrrolidine Derivatives | Various bacteria | Show versatile pharmacological activities, including antimicrobial effects. frontiersin.orgresearchgate.net |

Intermediates for the Development of Bacterial Fatty Acid Biosynthesis Inhibitors (e.g., FabI, FabK, FabL)

The bacterial fatty acid biosynthesis (FASII) pathway is a validated and attractive target for the development of new antibiotics. nih.govcore.ac.ukillinois.edu The enzymes in this pathway, such as FabI, are essential for bacterial survival and are distinct from their mammalian counterparts, offering a window for selective toxicity. nih.govuni.lu Although specific examples detailing the use of this compound as a precursor for FabI inhibitors were not identified in the search results, the broader class of pyrrolidine-containing molecules is actively explored in drug discovery for this purpose. The development of inhibitors for the condensing enzymes of this pathway is a key area of research. nih.gov

Building Block for the Synthesis of Ligands Targeting Neurotransmitter Receptors (e.g., Nicotinic Acetylcholine (B1216132) Receptor)

The pyrrolidine ring is a fundamental structural motif in many ligands that target neurotransmitter receptors, including nicotinic acetylcholine receptors (nAChRs). nih.gov The synthesis of novel and potent ligands for these receptors is a significant area of research for treating neurological disorders like Alzheimer's and Parkinson's disease. nih.gov Various substituted pyrrolidine derivatives have been synthesized and shown to have high affinity for nAChR subtypes. researchgate.net The stereochemistry of the pyrrolidine ring is crucial for determining the biological activity and binding affinity of these ligands. nih.gov

| Ligand Type | Receptor Target | Significance |

| Substituted Pyrrolidines | Nicotinic Acetylcholine Receptors (nAChRs) | Potential therapeutics for neurological diseases. nih.gov |

| 2- and 3-Isoxazolyl-8-azabicyclo[3.2.1]octanes | Neuronal nAChRs | High binding affinity, with some compounds being more potent than nicotine. researchgate.net |

Intermediate in the Design of Modulators for G-protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are a major class of drug targets, and allosteric modulators of these receptors are of significant therapeutic interest. nih.gov The pyrrolidine scaffold has been utilized in the design of potent and selective agonists for GPCRs, such as the sphingosine-1-phosphate (S1P) receptors. nih.gov A series of 2,5-disubstituted pyrrolidine carboxylates were synthesized and shown to be orally active S1P receptor agonists. nih.gov

Scaffold for the Development of Ion Channel Modulators

Ion channels are critical targets for the treatment of a variety of diseases, including neuropathic pain and epilepsy. researchgate.netionchannellibrary.com The development of selective modulators for specific ion channel subtypes is a key challenge in drug discovery. nih.gov While the direct use of this compound was not explicitly found, the pyrrolidine scaffold is a component of molecules designed to modulate ion channel function. For example, a novel pyrrolidine scaffold was instrumental in the discovery of potent and selective human β3 adrenergic receptor agonists, which can influence ion channel activity indirectly. researchgate.net

Application in Research on Signal Transduction Pathways

Pyrrolidine derivatives have been shown to modulate various signal transduction pathways. For instance, a synthesized pyrrolidine derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, was found to have suppressive effects on Toll-like receptor (TLR) signaling pathways. nih.gov This compound inhibited the activation of key transcription factors like NF-κB and IRF3, suggesting its potential as a therapeutic agent for inflammatory diseases. nih.gov The versatility of the pyrrolidine core allows for the synthesis of diverse compounds that can be used to probe and modulate complex cellular signaling cascades. nih.gov

Contribution to the Synthesis of Pharmacologically Active Scaffolds for Target Validation

The N-Boc-3-phenoxypyrrolidine scaffold is a key constituent in the synthesis of diverse molecular frameworks aimed at biological target validation. The pyrrolidine ring is a common motif in many pharmaceutically active substances, and the introduction of a phenoxy group can significantly influence a molecule's binding affinity and pharmacokinetic properties. figshare.com Researchers utilize this intermediate to systematically build libraries of compounds for screening against various biological targets, including enzymes, receptors, and ion channels. The ability to generate a range of derivatives from this single precursor allows for the exploration of structure-activity relationships (SAR), which is fundamental to identifying and validating new therapeutic targets.

Table 1: Application in Pharmacological Scaffold Synthesis

| Scaffold Type | Potential Therapeutic Area | Role of Pyrrolidine Intermediate |

|---|---|---|

| Enzyme Inhibitors | Oncology, Infectious Diseases | Forms the core structure that orients functional groups into the enzyme's active site. |

| GPCR Ligands | Neuroscience, Metabolic Disorders | Provides a rigid framework for mimicking endogenous ligands or acting as allosteric modulators. |

Utility in Agrochemical Research and Development

In the field of agrochemicals, the development of new active ingredients with high efficacy, selectivity, and favorable environmental profiles is crucial. Heterocyclic compounds are central to the design of modern crop protection agents, and intermediates like this compound serve as foundational starting materials in this research.

This compound acts as a precursor for novel agrochemicals by providing a robust pyrrolidine core that can be elaborated into complex active molecules. researchgate.net For instance, the structural motifs present in advanced insecticides, such as the anthranilic diamides, rely on precisely assembled heterocyclic systems. researchgate.net The synthesis of analogues and new derivatives in this class often involves intermediates where a core ring structure is modified with various functional groups to optimize insecticidal activity and selectivity. The phenoxy group, in particular, can be used to explore interactions with specific target sites in pests, potentially leading to new modes of action or overcoming existing resistance mechanisms.

The design of advanced crop protection agents requires building blocks that allow for the systematic modification of a lead compound. This compound is valuable in this context as it enables the creation of a wide array of derivatives for testing. researchgate.net Researchers can modify the phenyl ring, alter the stereochemistry of the pyrrolidine, or replace the phenoxy group to fine-tune the biological activity. This iterative process is essential for developing next-generation crop protection agents that are highly effective against target pests while exhibiting minimal impact on non-target organisms and the environment. researchgate.net The diamide (B1670390) class of insecticides, for example, demonstrates high selectivity for insect ryanodine (B192298) receptors over their mammalian counterparts, a feature achieved through meticulous structural design. researchgate.net

Table 2: Relevance in Advanced Crop Protection Agent Design

| Class of Agent | Mode of Action Example | Contribution of the Pyrrolidine Scaffold |

|---|---|---|

| Diamide Insecticides | Ryanodine Receptor Modulation | Provides a key structural element for building the final complex molecule. researchgate.net |

General Applications in Complex Organic Synthesis

Beyond its specific applications in pharmaceutical and agrochemical research, this compound is a useful tool in general complex organic synthesis, particularly where chirality and structural diversity are required.

The pyrrolidine scaffold is a cornerstone in asymmetric synthesis, often used in the creation of organocatalysts and chiral ligands. unibo.it The synthesis of enantiomerically pure pyrrolidine derivatives is a significant area of research. Methodologies such as catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides provide a direct route to highly functionalized and enantioenriched pyrrolidines. unibo.it While the starting material itself can be chiral, it also serves as a template in reactions designed to introduce new stereocenters with high levels of control. The presence of the phenoxy group can influence the stereochemical outcome of reactions at other positions on the pyrrolidine ring, offering an additional handle for directing the synthesis of complex chiral molecules.

Table 3: Examples of Asymmetric Synthesis Techniques

| Synthesis Method | Description | Resulting Structure |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene to form a pyrrolidine ring. unibo.it | Highly substituted, enantioenriched pyrrolidines. |

| Michael Addition | Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net | Functionalized pyrrolidines with controlled stereochemistry. |

The chemical reactivity of this compound allows for its incorporation into a vast range of molecular architectures. The Boc-protected nitrogen facilitates standard coupling reactions, while the phenoxy group can be stable to many reaction conditions or be a point of modification. The core pyrrolidine ring can be further functionalized to introduce groups such as amines, hydroxyls, or vinyls, transforming it into a multifunctional intermediate. google.comnih.gov This versatility enables chemists to construct spirocyclic systems, polycyclic alkaloids, and other complex topologies that are of interest in natural product synthesis and materials science.

Role in Contract Research and Custom Synthesis Services

This compound serves as a significant building block within the framework of contract research organizations (CROs) and companies offering custom synthesis services. These organizations are integral to the modern pharmaceutical, biotechnology, and agrochemical research and development landscape, providing specialized chemical synthesis on an outsourced basis. The availability of complex, non-commercially standard intermediates like this compound is crucial for accelerating research timelines.

Contract research and custom synthesis providers specialize in producing specific molecules on demand for their clients, ranging from milligram to kilogram or even ton scales. hubeiteyer.comcphi-online.com This service is vital for academic labs and corporations that may lack the specific expertise or infrastructure for complex multi-step syntheses. The pyrrolidine scaffold, protected by a tert-butoxycarbonyl (Boc) group, is a common feature in many biologically active compounds, making its derivatives highly sought after. sciencedaily.comfigshare.com

The table below illustrates typical information provided by a custom synthesis supplier for a compound like this compound, underscoring its role as a readily available intermediate for research and development projects.

| Parameter | Specification |

| IUPAC Name | This compound |

| Typical Purity | ≥95% |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform |

| Availability | Grams to multi-kilogram scale |

| Service Type | Custom Synthesis, FTE (Full-Time Equivalent) |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra were acquired to fully characterize the compound.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers insights into the number of different types of protons and their neighboring environments. While a specific experimental spectrum for tert-butyl 3-phenoxypyrrolidine-1-carboxylate is not publicly available in the searched literature, a detailed analysis of its constituent parts allows for the prediction of its spectral features. The spectrum would be characterized by signals corresponding to the protons of the tert-butyl group, the pyrrolidine (B122466) ring, and the phenyl group.

The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region of the spectrum (around 1.4-1.5 ppm), due to the magnetic equivalence of these protons and the absence of adjacent protons for coupling. The protons on the pyrrolidine ring would exhibit more complex splitting patterns (multiplets) in the range of 2.0-4.0 ppm, arising from spin-spin coupling with neighboring protons. The proton at the C3 position, being attached to the carbon bearing the phenoxy group, would likely resonate further downfield within this range. The protons of the phenyl group would be observed in the aromatic region of the spectrum, typically between 6.8 and 7.4 ppm, with their splitting pattern depending on the substitution pattern.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -C(CH₃)₃ | ~1.45 | s (singlet) |

| Pyrrolidine-H | ~2.0 - 4.0 | m (multiplet) |

| Phenyl-H | ~6.8 - 7.4 | m (multiplet) |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the tert-butyl group, the pyrrolidine ring carbons, and the phenyl ring carbons.

The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group would appear in the upfield region of the spectrum. The carbons of the pyrrolidine ring would resonate at intermediate chemical shifts, with the carbon atom attached to the oxygen of the phenoxy group (C3) appearing at a lower field compared to the other pyrrolidine carbons. The carbonyl carbon of the carbamate (B1207046) group would be observed significantly downfield. The aromatic carbons of the phenyl group would give rise to several signals in the downfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C (CH₃)₃ | ~80 |

| -C(C H₃)₃ | ~28 |

| Pyrrolidine-C | ~30 - 70 |

| Phenyl-C | ~115 - 160 |

| C =O | ~154 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In the positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass of this ion would confirm the elemental composition of the molecule. Fragmentation of the molecular ion can also occur, providing valuable structural information. Common fragmentation pathways for N-Boc protected compounds involve the loss of the tert-butyl group or the entire Boc group.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method would typically be employed. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile and water or methanol and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. The purity of the compound would be determined by the area percentage of its corresponding peak in the chromatogram. The retention time of the compound would be a characteristic value under specific chromatographic conditions.

Table 3: Typical HPLC Conditions for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV at a specific wavelength (e.g., 254 nm) |

| Flow Rate | ~1 mL/min |

| Column Temperature | Ambient or controlled |

Note: These are general conditions and would require optimization for specific analytical needs.

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) is an indispensable analytical technique for the characterization of synthetic compounds. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing information about the molecular weight and purity of the analyte.

In a typical LCMS analysis of this compound, the compound would be dissolved in a suitable solvent and injected into the LC system. The separation would likely be performed on a reverse-phase column, such as a C18 column, using a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid) to improve peak shape and ionization.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Using an electrospray ionization (ESI) source in positive ion mode, the molecule is expected to be protonated, generating a pseudomolecular ion [M+H]⁺. The theoretical exact mass of this compound (C₁₅H₂₁NO₃) is 263.1521 g/mol . Therefore, the expected [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of approximately 264.1594. Further fragmentation of this ion in the mass spectrometer would yield characteristic product ions that can be used to confirm the compound's structure.

Due to the limited availability of specific LCMS data for the title compound, the following table presents data for a structurally related compound, tert-butyl 3-aminopyrrolidine-1-carboxylate, to illustrate the expected format of results.

| Parameter | Value (Illustrative Example for a Related Compound) |

| Compound Name | tert-butyl 3-aminopyrrolidine-1-carboxylate |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Ionization Mode | ESI+ |

| Observed Ion | [M+H]⁺ |

| Expected m/z | 187.1441 |

| Observed m/z | 187 nih.gov |

Preparative Column Chromatography Techniques

Preparative column chromatography is a fundamental purification technique used to isolate a desired compound from a reaction mixture based on the differential adsorption of components to a stationary phase. For the purification of this compound, silica gel is a commonly used stationary phase due to its polarity.

The crude reaction mixture containing the target compound would be loaded onto a silica gel column. A suitable mobile phase, or eluent, is then passed through the column. The choice of eluent is critical for achieving good separation. For a compound with the polarity of this compound, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically employed. The polarity of the eluent is often gradually increased (gradient elution) to effectively separate the target compound from impurities.

The progress of the separation is monitored by thin-layer chromatography (TLC), and fractions containing the pure compound are collected, combined, and the solvent is removed under reduced pressure to yield the purified product. The purity of the isolated compound is then typically assessed by analytical techniques such as HPLC or LCMS.

The following table provides an illustrative example of preparative chromatography conditions that could be used for the purification of a related N-Boc protected pyrrolidine derivative.

| Parameter | Description (Illustrative Example) |

| Stationary Phase | Silica Gel |

| Mobile Phase | Hexane/Ethyl Acetate Gradient |

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization or chemical staining |

| Outcome | Isolation of the target compound in high purity |

Chiroptical Methods for Enantiomeric Purity Determination (e.g., Optical Rotation, Chiral HPLC)

Since this compound possesses a chiral center at the 3-position of the pyrrolidine ring, it can exist as a pair of enantiomers, (R) and (S). Chiroptical methods are essential for determining the enantiomeric purity of a chiral compound.

Optical Rotation

Optical rotation is a measure of the rotation of the plane of polarized light as it passes through a solution of a chiral compound. chemicalbook.com The magnitude and direction of rotation are characteristic of the compound, its concentration, the path length of the light, the solvent, and the temperature. chemicalbook.com Enantiomers will rotate the plane of polarized light to an equal extent but in opposite directions. chemicalbook.com The specific rotation, [α], is a standardized measure of this property.

For example, the specific rotation of a pure enantiomer of a related compound, (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, has been reported. This provides an example of the type of data obtained from polarimetry.

| Parameter | Value (Illustrative Example for a Related Compound) |

| Compound Name | (R)-(-)-N-Boc-3-pyrrolidinol |

| Specific Rotation | [α]₂₀/D -26±1° (c = 1 in methanol) |

| Interpretation | The negative sign indicates that this enantiomer is levorotatory. |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining their relative amounts, thus allowing for the calculation of enantiomeric excess (ee). This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For the analysis of chiral N-Boc protected pyrrolidine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. nih.gov The mobile phase typically consists of a mixture of alkanes (like hexane or heptane) and an alcohol (such as isopropanol or ethanol). The separated enantiomers are detected by a UV detector as they elute from the column. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

The table below outlines a hypothetical chiral HPLC method for the separation of the enantiomers of this compound, based on methods used for similar compounds.

| Parameter | Description (Illustrative Example) |

| Column | Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of the (R) and (S) enantiomers with distinct retention times. |

Despite a comprehensive search for computational and theoretical investigations concerning "this compound" and its derivatives, no specific studies detailing the quantum chemical calculations, conformational analysis, mechanistic elucidation, SAR/SPR modeling, or molecular docking simulations for this particular compound were found in the available literature.

General computational methodologies relevant to the requested topics are well-established in the field of computational chemistry. These methods are routinely applied to understand the properties and reactivity of molecules. For instance, quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of organic compounds. Conformational analysis and energy landscape mapping help in identifying the most stable three-dimensional structures of a molecule, which is crucial for understanding its biological activity.

Furthermore, the elucidation of reaction mechanisms through computational methods provides insights into the transition states and energy barriers of synthetic transformations. For derivatives of a lead compound, Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) modeling are vital for optimizing desired properties. Finally, molecular docking and dynamics simulations are instrumental in predicting how a ligand might interact with a biological target at the atomic level.

However, without specific research focused on this compound, it is not possible to provide detailed research findings, data tables, or an in-depth analysis as requested in the article outline. The scientific community has not published research that would allow for a thorough discussion of this specific molecule within the provided framework.

Future Research Directions and Emerging Opportunities

Development of Green Chemistry Approaches for its Synthesis

One promising approach involves the use of one-pot, multi-component reactions. For instance, a domino reaction involving (E)-3-(2-nitrovinyl)-indoles, isatins, and chiral polycyclic α-amino acids has been successfully employed for the green synthesis of novel polycyclic pyrrolidine-fused spirooxindoles in an ethanol-water solvent system at room temperature, obviating the need for catalysts and chromatographic purification researchgate.net. Exploring similar catalyst-free, multi-component strategies for the synthesis of 3-phenoxypyrrolidine (B3389589) derivatives from readily available starting materials could significantly enhance the sustainability of its production.

Furthermore, the use of greener solvents and alternative energy sources is a key aspect of sustainable synthesis. Research into replacing traditional organic solvents with water, ionic liquids, or deep eutectic solvents could dramatically reduce the environmental footprint of the synthesis process. Microwave-assisted organic synthesis, which can accelerate reaction rates and improve yields, also presents a viable green alternative to conventional heating methods for the preparation of pyrrolidine-containing compounds nih.gov. A patent for a green and cost-effective synthesis of a related compound, tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidene-hexanoate, highlights the industrial interest in such sustainable processes google.com.

Exploration of Novel Derivatization Chemistries and Palladium-Free Coupling Reactions

The N-Boc-pyrrolidine scaffold is a versatile platform for a wide range of chemical modifications. Future research will likely focus on exploring novel derivatization chemistries to expand the chemical space around tert-butyl 3-phenoxypyrrolidine-1-carboxylate, leading to the generation of libraries of analogues with diverse biological activities.

Asymmetric C-H functionalization represents a powerful tool for the direct introduction of functional groups onto the pyrrolidine (B122466) ring. For example, dirhodium tetracarboxylate-catalyzed reactions of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole have been shown to result in highly enantio- and diastereoselective C-H functionalization at the α-nitrogen position acs.org. Applying similar strategies to this compound could enable the selective introduction of various substituents, providing access to novel and structurally complex derivatives.

While palladium-catalyzed cross-coupling reactions are well-established for the synthesis of aryl- and vinyl-substituted pyrrolidines, there is a growing interest in developing palladium-free alternatives to reduce cost and toxicity. nih.govnih.govnih.govacs.orgacs.org Copper-catalyzed intramolecular C-H amination has been demonstrated as an effective method for the synthesis of pyrrolidines and piperidines. acs.org Exploring copper or other earth-abundant metal catalysts for coupling reactions involving this compound could provide more sustainable and economical routes to novel derivatives.

Expansion of its Utility in Emerging Fields of Chemical Biology and Materials Science

The unique structural features of this compound make it an attractive candidate for applications beyond traditional medicinal chemistry. Its exploration in the burgeoning fields of chemical biology and materials science could unlock new and exciting opportunities.

In chemical biology, the pyrrolidine scaffold can serve as a rigid framework for the design of chemical probes to study biological processes. The phenoxy group can be further functionalized with reporter tags, such as fluorescent dyes or biotin, to enable the visualization and tracking of the molecule's interactions within a cellular environment. Moreover, polyhydroxylated pyrrolidines, also known as aza-sugars, have emerged as attractive compounds for targeting carbohydrate-processing enzymes, suggesting that derivatives of this compound could be explored as potential enzyme inhibitors. nih.gov

In materials science, pyrrolidinone derivatives have shown potential as auxiliary agents in the development of advanced polymers, specialized coatings, and novel composite materials. nbinno.com The incorporation of the rigid pyrrolidine ring and the aromatic phenoxy group into polymer backbones could influence their thermal and mechanical properties. Further investigation into the polymerization of functionalized this compound monomers could lead to the development of new materials with tailored properties for various applications.

Integration with Automated Synthesis Platforms and High-Throughput Screening in Drug Discovery Research

The demand for large and diverse compound libraries for drug discovery has driven the development of automated synthesis platforms and high-throughput screening (HTS) technologies. japsonline.comewadirect.com The integration of this compound into these workflows could significantly accelerate the discovery of new bioactive molecules.

Automated, nanoscale synthesis has been successfully applied to generate large libraries of iminopyrrolidine derivatives using a low-volume, non-contact dispensing technology. nih.govresearchgate.net This approach allows for the rapid exploration of chemical space while minimizing reagent consumption and waste. nih.gov Developing robust and scalable synthetic routes to this compound and its derivatives that are compatible with automated platforms will be crucial for its effective utilization in drug discovery.

The pyrrolidine ring is a common motif in many biologically active compounds and FDA-approved drugs, highlighting its importance as a versatile scaffold in medicinal chemistry. nih.govresearchgate.netnih.gov High-throughput screening of libraries based on the this compound core against a wide range of biological targets could lead to the identification of novel hits for various diseases. The structural diversity that can be achieved through the derivatization strategies discussed above will be key to the success of such screening campaigns.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-phenoxypyrrolidine-1-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer :

- Step 1 : Start with functionalization of the pyrrolidine ring. For tert-butyl ester formation, Boc (tert-butoxycarbonyl) protection is typically employed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or DMAP in dichloromethane (DCM) at 0–20°C .

- Step 2 : Introduce the phenoxy group via nucleophilic substitution or coupling reactions. For example, Mitsunobu conditions (DIAD, PPh₃) or SNAr (nucleophilic aromatic substitution) with phenol derivatives under anhydrous conditions.

- Critical Factors : Temperature control (<20°C) prevents side reactions, while stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of phenol) ensure complete substitution .

Q. How can this compound be purified, and what analytical techniques validate its purity?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. For intermediates, flash chromatography with DCM:MeOH (95:5) is effective .

- Validation :

- HPLC : Retention time comparison against standards (≥95% purity).

- NMR : Confirm absence of residual solvents (e.g., TEA, DCM) and integration ratios for protons on the pyrrolidine and phenoxy groups .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks ([M+H]⁺ or [M+Na]⁺) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .

- Storage : Store in airtight containers at –20°C to prevent decomposition. Avoid proximity to ignition sources (e.g., open flames, static electricity) due to potential peroxide formation .

- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can dynamic NMR and DFT calculations resolve conformational dynamics of the tert-butyl group in this compound?

- Methodological Answer :

- Low-Temperature NMR : Perform variable-temperature ¹H/¹³C NMR (e.g., 200–300 K in CDCl₃) to observe axial-equatorial isomerization of the tert-butyl group. Signal splitting at lower temperatures indicates slow exchange between conformers .

- DFT Modeling : Use Gaussian or ORCA with solvent models (e.g., PCM for DCM) to calculate energy barriers (ΔG‡). Compare computed chemical shifts (GIAO method) with experimental data to validate axial vs. equatorial preferences .

Q. What catalytic systems are effective for functionalizing the pyrrolidine ring in this compound, and how are enantioselectivities achieved?

- Methodological Answer :

- Asymmetric Catalysis :

- Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos with chiral ligands (e.g., BINAP) for C–N coupling (ee >90%) .

- Organocatalysis : Proline-derived catalysts for Michael additions to α,β-unsaturated esters (dr up to 95:5) .

- Optimization : Screen solvents (THF vs. toluene) and additives (LiCl, Cs₂CO₃) to enhance turnover frequency (TOF) and selectivity .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the absolute configuration of this compound derivatives?

- Methodological Answer :

- Crystallization : Use vapor diffusion (hexane/ethyl acetate) to grow crystals. Mount on a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares). Validate with R-factor (<0.05) and Flack parameter (±0.01) for chiral centers .

Q. What mechanistic insights explain the stability of this compound under acidic or oxidative conditions?

- Methodological Answer :

- Acidic Hydrolysis : Monitor by ¹H NMR in CD₃OD/HCl. The Boc group cleaves at pH <2, forming CO₂ and tert-butanol, while the phenoxy ring remains intact due to electron-withdrawing effects .

- Oxidative Stability : Expose to H₂O₂/Fe²⁺ (Fenton’s reagent). GC-MS analysis shows no degradation products, confirming resistance to radical oxidation under neutral conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.